N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core
Properties
Molecular Formula |
C11H11N5O |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H11N5O/c1-7-2-3-8(17-7)4-12-10-9-5-15-16-11(9)14-6-13-10/h2-3,5-6H,4H2,1H3,(H2,12,13,14,15,16) |
InChI Key |
YOGMUACZOJRWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylfuran-2-carbaldehyde and 4-amino-1H-pyrazolo[3,4-d]pyrimidine.
Formation of Intermediate: The 5-methylfuran-2-carbaldehyde undergoes a condensation reaction with 4-amino-1H-pyrazolo[3,4-d]pyrimidine in the presence of a suitable catalyst, such as ammonium acetate, to form the intermediate compound.
Cyclization: The intermediate compound is then cyclized under reflux conditions in a solvent like n-butanol to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furanmethanamine: Similar in structure but lacks the pyrazolo[3,4-d]pyrimidine core.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin: Contains a pyrrolo[2,3-d]pyrimidine core but differs in the substituents.
Uniqueness
N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of a furan ring and a pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties .
Biological Activity
N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazolo[3,4-d]pyrimidine core with a 5-methylfuran substituent. Its molecular formula is with a molecular weight of approximately 220.24 g/mol. The unique structure contributes to its biological activity, particularly in inhibiting cancer cell proliferation and other therapeutic areas.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving nucleophilic substitutions and condensation reactions. Common approaches include:
- Condensation Reactions : Involving 5-methylfuran derivatives and pyrazolo[3,4-d]pyrimidine frameworks.
- Nucleophilic Substitutions : Allowing for the introduction of the furan moiety.
These methods can influence the yield and purity based on reaction conditions such as temperature and solvent choice.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds in the pyrazolo[3,4-d]pyrimidine class can inhibit various kinases involved in cancer progression:
- VEGFR-2 Inhibition : This receptor is crucial for angiogenesis and tumor growth. The compound's ability to inhibit VEGFR-2 suggests its potential as an anticancer agent .
Anti-inflammatory and Antimicrobial Properties
Preliminary investigations suggest that this compound may also possess anti-inflammatory and antimicrobial properties, warranting further pharmacological exploration .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds within the pyrazolo[3,4-d]pyrimidine class. Below is a summary of key findings:
These studies highlight the compound's potential in targeting specific cancer cell lines while also providing insights into its mechanism of action.
Interaction Studies
Interaction studies focus on the binding affinity of this compound with various biological targets. Techniques such as molecular docking and surface plasmon resonance are commonly employed to assess these interactions, which are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
